PNP Inhibition Constant (Ki) of HABP vs. Natural Substrate Inosine and Formycin B
Against human PNP, HABP demonstrates a Ki of 203 µM, which is 22% lower (tighter binding) than the natural substrate inosine (Ki 260 µM) and 27% lower than the C-nucleoside inhibitor formycin B (Ki 279 µM) [1]. While not as potent as 6-mercaptopurine (Ki range 0.3–25 µM depending on conditions [2]), HABP's edge lies in its non-metabolizable character (see next item).
| Evidence Dimension | Ki (inhibition constant) for human purine nucleoside phosphorylase |
|---|---|
| Target Compound Data | Ki = 203 µM |
| Comparator Or Baseline | Inosine Ki = 260 µM; Formycin B Ki = 279 µM; 6-Mercaptopurine Ki = 0.3–25 µM |
| Quantified Difference | HABP binds 1.28-fold tighter than inosine; 1.37-fold tighter than formycin B; but substantially weaker than 6-MP |
| Conditions | Wild-type human PNP, inosine as substrate, pH 7.0, room temperature. Data aggregated from BRENDA database [1] and published Ki values [2]. |
Why This Matters
For studies requiring a competitive inhibitor with affinity comparable to the endogenous substrate but without metabolic turnover, HABP represents the most characterised archetype.
- [1] BRENDA Enzyme Database. EC 2.4.2.1 – purine-nucleoside phosphorylase, Ki values for 6-hydroxy-9-p-aminobenzylpurine, inosine, and formycin B. Accessed via brenda-enzymes.org. View Source
- [2] Osborne WR. Human red cell purine nucleoside phosphorylase. J Biol Chem. 1980;255(15):7089-7092. PMID: 6771283. View Source
